

# A Comparative Analysis of 11β-HSD1 Inhibitors: INCB13739 vs. Carbenoxolone

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | INCB13739 |           |
| Cat. No.:            | B10826516 | Get Quote |

#### Introduction

11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1) is a critical intracellular enzyme that catalyzes the conversion of inactive cortisone to active cortisol, a potent glucocorticoid.[1][2][3] This enzymatic action amplifies local glucocorticoid signaling in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[4][5][6] Overactivity of 11 $\beta$ -HSD1 is implicated in the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes, making it a significant therapeutic target.[1][7]

This guide provides a detailed comparison of two inhibitors of 11β-HSD1: **INCB13739**, a modern, potent, and highly selective inhibitor, and carbenoxolone, an older, non-selective compound derived from licorice root.[1][8][9][10] We will examine their mechanisms, potency, selectivity, clinical data, and associated experimental protocols to provide a clear resource for researchers in metabolic disease and drug development.

### **Mechanism of Action and Signaling Pathway**

The primary function of  $11\beta$ -HSD1 is to act as a reductase, utilizing NADPH as a cofactor to generate active cortisol from cortisone within the endoplasmic reticulum.[6][11] This newly synthesized cortisol can then bind to and activate intracellular glucocorticoid receptors (GR), which translocate to the nucleus and modulate the transcription of genes involved in glucose metabolism, lipid storage, and inflammation.[2]



**INCB13739** is a potent and highly selective small molecule inhibitor designed specifically to target  $11\beta$ -HSD1.[1][12] Its high selectivity minimizes off-target effects, particularly the inhibition of  $11\beta$ -HSD2, the enzyme responsible for inactivating cortisol in mineralocorticoid-sensitive tissues like the kidney.[8]

Carbenoxolone, a derivative of glycyrrhetinic acid, is a non-selective inhibitor that blocks both  $11\beta$ -HSD1 and  $11\beta$ -HSD2.[10][13] Its inhibition of  $11\beta$ -HSD2 can lead to cortisol-mediated activation of the mineralocorticoid receptor in the kidney, resulting in significant side effects.[10] [14] Carbenoxolone has also been shown to inhibit gap junction communication, an action unrelated to its effects on  $11\beta$ -HSD enzymes.[15][16]



Click to download full resolution via product page

**Caption:** 11β-HSD1 signaling pathway and points of inhibition.

## **Comparative Performance Data**



The following tables summarize the quantitative differences between **INCB13739** and carbenoxolone based on available preclinical and clinical data.

Table 1: Potency and Selectivity

| Parameter     | INCB13739                                   | Carbenoxolone                                                         |
|---------------|---------------------------------------------|-----------------------------------------------------------------------|
| 11β-HSD1 IC50 | 3.2 nM (enzymatic)[1][8]1.1 nM (PBMC)[1][8] | Data not available in a comparable format; known to be non-selective. |
| Selectivity   | >1000-fold vs. 11β-HSD2[1][8]               | Non-selective; inhibits both<br>11β-HSD1 and 11β-HSD2.[10]<br>[13]    |
| Other Targets | >1000-fold vs. MR & GR[1][8]                | Inhibits gap junctions.[16][17]                                       |

Table 2: Pharmacokinetics and Clinical Efficacy

| Parameter            | INCB13739                                                                                                                                         | Carbenoxolone                                                                                                        |
|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Oral Bioavailability | Good in preclinical models:-<br>Rats: 51%[1][8]- Monkeys:<br>43%[1][8]                                                                            | Absorbed from the GI tract, mainly the stomach.[18][19]                                                              |
| Primary Indication   | Investigated for Type 2 Diabetes.[1][4][7]                                                                                                        | Symptomatic treatment of peptic, esophageal, and mouth ulcers.[9][18][20]                                            |
| Efficacy (Metabolic) | In a 12-week trial (200 mg/day):-↓ A1C by 0.6%[7] [21]-↓ Fasting Glucose by 24 mg/dL[7][21]-↓ Total & LDL Cholesterol[7][12]-↓ Body Weight[7][12] | In diabetic patients, reduced hepatic glucose production. [10] Use for metabolic disease is limited by side effects. |

Table 3: Adverse Effect Profile



| Parameter             | INCB13739                                                                                                                              | Carbenoxolone                                                                                                                                                          |
|-----------------------|----------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Reported Side Effects | Generally well-tolerated in a 12-week study.[21] [22]Reversible, dosedependent elevation of ACTH (mostly within normal range). [7][21] | Due to 11β-HSD2 inhibition:- Sodium and water retention (edema)[19][23][24]- Hypertension (increased blood pressure)[23][24]- Hypokalemia (low potassium) [19][23][24] |
| Contraindications     | Not specified in cited studies.                                                                                                        | Heart failure, severe kidney or liver disease, hypertension, hypokalemia.[19][23]                                                                                      |

# Experimental Protocols In Vitro 11β-HSD1 Inhibition Assay

This protocol describes a common method for determining the in vitro potency (IC50) of inhibitors against  $11\beta$ -HSD1.

- Enzyme Preparation: Cell lysates are prepared from a human cell line (e.g., HEK-293) stably transfected to express the human 11β-HSD1 enzyme.[25][26]
- Reaction Mixture: The assay is performed in a multi-well plate format. Each well contains the
  cell lysate, the substrate cortisone (often radiolabeled, e.g., [3H]cortisone), and the essential
  cofactor NADPH in a suitable buffer (e.g., K2HPO4/KH2PO4, pH 7.5).[27]
- Inhibitor Addition: The test compound (**INCB13739** or carbenoxolone) is added to the wells across a range of concentrations. Control wells receive a vehicle solution.
- Incubation: The plate is incubated at 37°C for a defined period (e.g., 25-60 minutes) to allow the enzymatic reaction to proceed.[27]
- Reaction Termination: The reaction is stopped by adding a strong inhibitor (e.g., glycyrrhetinic acid) or by other methods such as solvent extraction.[27]
- Product Detection and Analysis:







- The substrate (cortisone) and product (cortisol) are separated. This is commonly achieved using reverse-phase High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[27]
- The amount of product is quantified. If a radiolabeled substrate was used, this is done via scintillation counting.[27] Alternatively, Liquid Chromatography-Tandem Mass
   Spectrometry (LC/MS/MS) can be used for sensitive and simultaneous quantification of both cortisol and cortisone.[28]
- The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.





Click to download full resolution via product page

**Caption:** Generalized workflow for an in vitro 11β-HSD1 inhibition assay.

## **Summary and Conclusion**



The comparison between **INCB13739** and carbenoxolone highlights the evolution of targeted drug design.

- INCB13739 exemplifies a modern therapeutic approach. It is a highly potent and selective 11β-HSD1 inhibitor with a promising efficacy and safety profile in clinical studies for type 2 diabetes.[7][12][21] Its selectivity minimizes the risk of adverse effects associated with non-specific inhibition of the 11β-HSD system. The data suggest it effectively improves glycemic control and other metabolic parameters, making it a valuable tool for both clinical investigation and basic research into the specific roles of 11β-HSD1.[7][12][29]
- Carbenoxolone is a first-generation, non-selective inhibitor. While it has been useful as a research tool to probe the general effects of 11β-HSD inhibition, its clinical utility for systemic metabolic diseases is severely limited by its simultaneous inhibition of 11β-HSD2.[10] The resulting mineralocorticoid excess leads to side effects like hypertension and hypokalemia, which are particularly undesirable in patients with metabolic syndrome.[23][24]

In conclusion, for researchers and drug developers focused on selectively targeting  $11\beta$ -HSD1 for the treatment of metabolic disorders, **INCB13739** represents a pharmacologically superior tool compared to carbenoxolone due to its vastly improved potency, selectivity, and safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. INCB-13739 I CAS#: 869974-19-6 I 11β-HSD1 (11β-hydroxysteroid dehydrogenase 1) inhibitor I InvivoChem [invivochem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]



- 6. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Carbenoxolone Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Effect of Glucocorticoid and 11β-Hydroxysteroid-Dehydrogenase Type 1 (11β-HSD1) in Neurological and Psychiatric Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 12. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [helda.helsinki.fi]
- 14. mdpi.com [mdpi.com]
- 15. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 16. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Carbenoxolone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 19. mims.com [mims.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. diabetesjournals.org [diabetesjournals.org]
- 23. thekingsleyclinic.com [thekingsleyclinic.com]
- 24. What are the side effects of Carbenoxolone Sodium? [synapse.patsnap.com]
- 25. A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): flavanone selectively inhibits 11beta-HSD1 reductase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]



- 27. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve
  Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms
   PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection. | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of 11β-HSD1 Inhibitors: INCB13739 vs. Carbenoxolone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10826516#incb13739-versus-carbenoxolone-a-comparison-of-11-hsd1-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com